molecular formula C12H19NO2 B2394331 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one CAS No. 2361639-26-9

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one

Cat. No. B2394331
M. Wt: 209.289
InChI Key: UUMMNQMJZWEQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one, also known as TTA, is a synthetic compound with potential therapeutic applications. It belongs to the class of spiro compounds and has been studied extensively for its pharmacological properties.

Mechanism Of Action

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to activate PPARγ and to regulate the expression of genes involved in glucose and lipid metabolism.

Biochemical And Physiological Effects

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth.

Advantages And Limitations For Lab Experiments

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one is stable and can be stored for long periods without degradation. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been extensively studied, and its pharmacological properties are well characterized. However, 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the pharmacological properties of natural compounds. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one. One direction is to further investigate 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's mechanism of action and its effects on gene expression. Another direction is to explore 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's potential therapeutic applications in other diseases, such as neurodegenerative diseases. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one's effects on cognitive function and neuroprotection suggest that it may have potential in these areas. Additionally, it may be interesting to investigate the potential of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one in combination with other drugs for synergistic effects. Finally, future research may focus on the development of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one derivatives with improved pharmacological properties.

Synthesis Methods

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one can be synthesized in a few steps starting from commercially available materials. The synthesis method involves the reaction of 2,4-pentanedione with 1,2-diaminocyclohexane to form a spiro intermediate, which is then reacted with ethyl chloroacetate to form 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one. The synthesis of 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been optimized to yield high purity and high yield.

Scientific Research Applications

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been extensively studied for its pharmacological properties. It has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. 1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and to improve cognitive function.

properties

IUPAC Name

1-(1-oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-8-3-5-12(7-9-13)6-4-10-15-12/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMMNQMJZWEQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(CCCO2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one

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